3,5-Difluoro-L-Tyrosine

Overview

Description

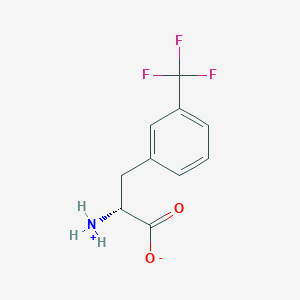

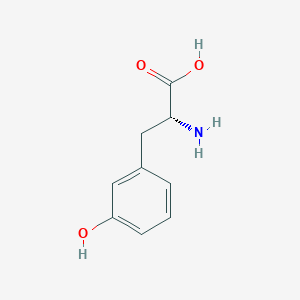

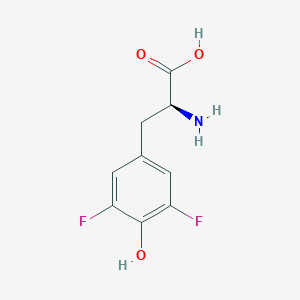

3,5-Difluoro-L-tyrosine (DFT) is an important synthetic intermediate in organic chemistry. It is a derivative of the naturally occurring amino acid tyrosine and is used in a variety of applications, including drug development, biotechnology, and food science. DFT has been used in the synthesis of pharmaceuticals, nutraceuticals, and other compounds of interest. In addition, DFT has been used as a substrate for enzymatic reactions, as a reagent in the synthesis of peptides, and as a starting material for the synthesis of unnatural amino acids.

Scientific Research Applications

Enzymatic Defluorination

3,5-Difluoro-L-Tyrosine has been used in studies related to the enzymatic defluorination of fluorinated compounds . These compounds are widely used in various industries, but they do not easily break down in nature, leading to their accumulation in the environment and the human body . The study of enzymes that can break down these compounds is therefore of great importance .

Enzyme Engineering

This compound has been used in enzyme engineering studies. For instance, it has been used in the engineering of cysteine dioxygenase by replacing the tyrosine residue at the 157th position . This kind of research can lead to the development of more efficient enzymes for various applications .

Protein Tyrosine Phosphatases (PTPs) Substrate Profiling

3,5-Difluoro-L-Tyrosine has been used in the substrate profiling of Protein Tyrosine Phosphatases (PTPs) . PTPs play crucial roles in cell signaling, and understanding their substrate specificity can provide valuable insights into their functions .

Tyrosinase-Resistant Mimetic

3,5-Difluoro-L-Tyrosine is a functional, tyrosinase-resistant mimetic of tyrosine . This property makes it useful in studies related to tyrosinase, an enzyme that plays a key role in the production of melanin .

Peptide Synthesis

This compound has been used in the synthesis of peptides . Specifically, it has been incorporated into individual peptides and combinatorial peptide libraries . This kind of research can lead to the development of new therapeutic agents .

Fluorinated Compound Biosynthesis

3,5-Difluoro-L-Tyrosine has been used in studies related to the biosynthesis of fluorinated compounds . Understanding the biosynthesis pathways of these compounds can provide valuable insights into their biological roles and potential applications .

Mechanism of Action

Target of Action

3,5-Difluoro-L-Tyrosine is a functional, tyrosinase-resistant mimetic of tyrosine . It primarily targets Protein Tyrosine Phosphatases (PTPs) , which play a crucial role in cellular signaling. These enzymes are responsible for removing phosphate groups from phosphorylated tyrosine residues on proteins, thereby regulating the activity of many cellular processes.

Mode of Action

3,5-Difluoro-L-Tyrosine interacts with its target PTPs by binding to their active sites . This compound is a good functional mimic of tyrosine, in terms of binding to the active site of PTPs . The interaction results in changes to the substrate specificity of the PTPs .

Biochemical Pathways

The primary biochemical pathway affected by 3,5-Difluoro-L-Tyrosine involves the enzymatic defluorination of fluorinated compounds . This compound can be defluorinated by enzymes like cysteine dioxygenase . The defluorination process leads to the formation of 3,4-dihydroxyphenylalanine (DOPA) under the presence of H2O2 .

Pharmacokinetics

It’s known that this compound is compatible with every aspect of library synthesis, screening, and sequence identification . More research is needed to fully understand the ADME properties of 3,5-Difluoro-L-Tyrosine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 3,5-Difluoro-L-Tyrosine’s action primarily involve changes to the substrate specificity of PTPs . This can potentially alter the regulation of various cellular processes controlled by these enzymes. Additionally, the defluorination of this compound can lead to the production of DOPA , a precursor to several bioactive compounds including dopamine, norepinephrine, and epinephrine.

Action Environment

The action, efficacy, and stability of 3,5-Difluoro-L-Tyrosine can be influenced by various environmental factors. For instance, the enzymatic defluorination of this compound can be affected by the presence of H2O2 . Furthermore, the interaction of this compound with PTPs may be influenced by factors such as pH, temperature, and the presence of other molecules in the cellular environment. More research is needed to fully understand how these and other environmental factors influence the action of 3,5-Difluoro-L-Tyrosine.

properties

IUPAC Name |

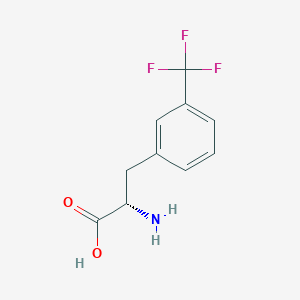

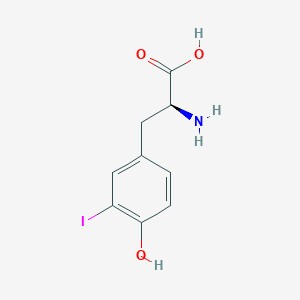

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMCRFCNWVLDA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-L-Tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Difluoro-L-Tyrosine affect the activity of tyrosine phenol-lyase and what are the implications of this interaction?

A1: 3,5-Difluoro-L-Tyrosine acts as a substrate for tyrosine phenol-lyase, but its fluorination significantly alters the enzyme's reaction kinetics. [] Compared to the natural substrate L-Tyrosine, 3,5-Difluoro-L-Tyrosine reacts at approximately half the rate to form a quinonoid intermediate. [] This altered rate suggests that the fluorine atoms, while not directly involved in the chemical transformation, influence the stability and reactivity of the enzyme-substrate complex. This effect is attributed to a combination of steric and electronic factors introduced by the fluorine substituents. [] This finding highlights the potential of using fluorinated tyrosine analogs to probe the mechanism and regulate the activity of enzymes like tyrosine phenol-lyase.

Q2: Can 3,5-Difluoro-L-Tyrosine be utilized to investigate the mechanism of Cys-Tyr cofactor formation in cysteine dioxygenase (CDO)?

A2: Yes, 3,5-Difluoro-L-Tyrosine has proven to be a valuable tool in studying the autocatalytic formation of the Cys-Tyr cofactor in CDO. [, ] By replacing the natural tyrosine residue (Tyr157 in human CDO) with 3,5-Difluoro-L-Tyrosine through genetic code expansion, researchers successfully created an uncross-linked variant of CDO. [, ] This modified enzyme retains the ability to bind substrates and oxygen surrogates like nitric oxide, enabling investigations into the early stages of Cys-Tyr cofactor biogenesis without the interference of crosslinking. [, ] Crystallographic studies of this variant provided crucial insights into the active site architecture and the potential role of cysteine residues in the cross-linking process. []

Q3: Are there any structural differences between uncrosslinked CDO containing 3,5-Difluoro-L-Tyrosine and the mature, cross-linked form of the enzyme?

A3: X-ray crystallography revealed that the overall structure of uncrosslinked CDO incorporating 3,5-Difluoro-L-Tyrosine is remarkably similar to that of the mature, cross-linked enzyme. [, ] This structural similarity suggests that the fluorine atoms in 3,5-Difluoro-L-Tyrosine do not drastically disrupt the enzyme's overall folding or active site geometry. [, ] This finding further reinforces the notion that the primary impact of 3,5-Difluoro-L-Tyrosine is on the chemical reactivity of the tyrosine residue rather than on the gross structure of the protein. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.